Cas no 921123-82-2 (2-(1-benzothiophen-2-yl)ethyl(methyl)amine)

2-(1-Benzothiophen-2-yl)ethyl(methyl)amine is a heterocyclic amine derivative featuring a benzothiophene core with an ethyl(methyl)amine substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive molecules, particularly those targeting neurological receptors. The benzothiophene moiety enhances aromatic interactions, while the ethyl(methyl)amine side chain provides flexibility for molecular modifications. Its well-defined structure makes it a valuable intermediate in the synthesis of potential therapeutic agents, including serotonin receptor modulators. The compound's stability and synthetic accessibility further contribute to its utility in exploratory drug development and mechanistic studies. Proper handling and storage are recommended due to its reactive amine functionality.
2-(1-benzothiophen-2-yl)ethyl(methyl)amine structure
921123-82-2 structure
Product name:2-(1-benzothiophen-2-yl)ethyl(methyl)amine
CAS No:921123-82-2
MF:C11H13NS
MW:191.29262137413
CID:6134534
PubChem ID:46784180

2-(1-benzothiophen-2-yl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-benzothiophen-2-yl)ethyl(methyl)amine
    • Benzo[b]thiophene-2-ethanamine, N-methyl-
    • 2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine
    • 921123-82-2
    • SCHEMBL14756368
    • EN300-2000118
    • AKOS006286441
    • CS-0301714
    • [2-(1-benzothiophen-2-yl)ethyl](methyl)amine
    • Inchi: 1S/C11H13NS/c1-12-7-6-10-8-9-4-2-3-5-11(9)13-10/h2-5,8,12H,6-7H2,1H3
    • InChI Key: TZTGJCRWHLVCIQ-UHFFFAOYSA-N
    • SMILES: C12=CC=CC=C1C=C(CCNC)S2

Computed Properties

  • Exact Mass: 191.07687059g/mol
  • Monoisotopic Mass: 191.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 40.3Ų

Experimental Properties

  • Density: 1.117±0.06 g/cm3(Predicted)
  • Boiling Point: 313.3±17.0 °C(Predicted)
  • pka: 10.13±0.10(Predicted)

2-(1-benzothiophen-2-yl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2000118-0.1g
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine
921123-82-2
0.1g
$804.0 2023-09-16
Enamine
EN300-2000118-2.5g
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine
921123-82-2
2.5g
$1791.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372384-250mg
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine
921123-82-2 98%
250mg
¥30420.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372384-500mg
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine
921123-82-2 98%
500mg
¥31748.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372384-1g
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine
921123-82-2 98%
1g
¥38178.00 2024-04-25
Enamine
EN300-2000118-0.05g
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine
921123-82-2
0.05g
$768.0 2023-09-16
Enamine
EN300-2000118-10.0g
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine
921123-82-2
10g
$6082.0 2023-06-02
Enamine
EN300-2000118-1.0g
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine
921123-82-2
1g
$1414.0 2023-06-02
Enamine
EN300-2000118-5.0g
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine
921123-82-2
5g
$4102.0 2023-06-02
Enamine
EN300-2000118-0.5g
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine
921123-82-2
0.5g
$877.0 2023-09-16

2-(1-benzothiophen-2-yl)ethyl(methyl)amine Related Literature

Additional information on 2-(1-benzothiophen-2-yl)ethyl(methyl)amine

Compound CAS No. 921123-82-2: 2-(1-Benzothiophen-2-yl)ethyl(methyl)amine

The compound with CAS No. 921123-82-2, commonly referred to as 2-(1-benzothiophen-2-yl)ethyl(methyl)amine, is a fascinating organic compound that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiophene moiety with an ethyl(methyl)amine group. The benzothiophene ring system, a heterocyclic aromatic compound, is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the potential of benzothiophene derivatives in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders. The incorporation of the ethyl(methyl)amine group into the benzothiophene framework introduces additional functional groups that can enhance the compound's bioavailability and pharmacokinetic properties. This makes 2-(1-benzothiophen-2-yl)ethyl(methyl)amine a promising candidate for drug design and optimization.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts to facilitate these reactions, leading to higher yields and better control over the product's stereochemistry. The ability to modify the substituents on the benzothiophene ring further expands the range of applications for this compound in both academic and industrial settings.

The structural properties of CAS No. 921123-82-2 also make it an interesting subject for materials science research. Its aromaticity and conjugated system contribute to its electronic properties, which are being investigated for potential use in organic electronics and optoelectronic devices. Recent advancements in computational chemistry have enabled researchers to model the electronic behavior of this compound, providing valuable insights into its potential applications in flexible electronics and photovoltaic technologies.

In addition to its chemical applications, benzothiophene-based compounds have also found relevance in analytical chemistry as chiral selectors in chromatographic separations. The unique stereochemical properties of these compounds allow for efficient enantioselective separations, which are critical in the production of chiral pharmaceuticals and agrochemicals.

The growing interest in sustainable chemistry has led researchers to explore eco-friendly synthesis routes for CAS No. 921123-82-2. Green chemistry principles are being integrated into the design of new synthetic pathways, aiming to reduce waste and minimize environmental impact. This shift towards sustainable practices underscores the importance of developing efficient and environmentally benign methods for producing this compound.

In conclusion, compound CAS No. 921123-82-2, or benzothiophen-based ethyl(methyl)amine, represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future innovations within chemistry and related fields.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司